REACTION_CXSMILES
|
[F:1][C:2]1[C:10](F)=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([N+:12]([O-:14])=[O:13])[CH:3]=1.[OH-:15].[K+].Cl>O>[F:1][C:2]1[C:10]([OH:15])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([N+:12]([O-:14])=[O:13])[CH:3]=1 |f:1.2|
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Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C(=O)O)C=C1F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
105 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at about 80° C. for about half hour, until HPLC sample
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1 L reactor equipped with mechanical stirrer, addition funnel
|
Type
|
TEMPERATURE
|
Details
|
thermocouple, reflux condenser and nitrogen inlet
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Type
|
CUSTOM
|
Details
|
to form a suspension
|
Type
|
CUSTOM
|
Details
|
was kept at 80-90° C
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled down to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with 2-methyltetrahydrofuran (630 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
The upper organic layer was washed with water (150 mL)
|
Type
|
DISTILLATION
|
Details
|
distilled under vacuum to minimum volume
|
Type
|
STIRRING
|
Details
|
The dark brown residue was stirred in 200 mL of mixed solvent of toluene/methylcyclohexane (v/v, 2:1)
|
Type
|
CUSTOM
|
Details
|
to give a suspension
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C(=O)O)C=C1O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |